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Cat. No.: B1193483 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the performance of SHIN2, a novel serine hydroxymethyltransferase

(SHMT) inhibitor, in methotrexate-resistant T-cell acute lymphoblastic leukemia (T-ALL) cell

lines. The data presented herein highlights the potential of SHIN2 as a therapeutic strategy for

overcoming methotrexate resistance, a significant clinical challenge.

A pivotal study by García-Cañaveras et al. (2020) has demonstrated that while T-ALL cells can

develop resistance to the widely-used chemotherapeutic agent methotrexate, this resistance

concurrently sensitizes them to SHIN2. This guide synthesizes the key findings from this study

and compares the performance of SHIN2 with other emerging SHMT inhibitors.

Performance Comparison in Methotrexate-Resistant
vs. Parental Cell Lines
The enhanced sensitivity of methotrexate-resistant (MTX-R) T-ALL cell lines to SHIN2 is a key

finding. The Molt4 human T-ALL cell line and its methotrexate-resistant counterpart were

utilized to quantify this effect.
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Cell Line Compound IC50 (µM)
Fold Change
in Sensitivity

Reference

Molt4 (Parental) Methotrexate >0.02 -

García-

Cañaveras et al.,

2020

Molt4 (MTX-R) Methotrexate
>0.04 ( >2-fold

increase)
Resistant

García-

Cañaveras et al.,

2020

Molt4 (Parental) (+)SHIN2 ~1.2 -

García-

Cañaveras et al.,

2020

Molt4 (MTX-R) (+)SHIN2
~0.3 (4-fold

decrease)
More Sensitive

García-

Cañaveras et al.,

2020

Comparison with Alternative SHMT Inhibitors
While direct comparative studies of SHIN2 with other SHMT inhibitors in the same

methotrexate-resistant cell line are limited, data on another inhibitor, RZ-2994, in different MTX-

R T-ALL cell lines also shows retained or enhanced efficacy.
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Cell Line Compound IC50 (µM)
Fold Change
in Sensitivity

Reference

PF382 (Parental) RZ-2994 Not specified -
Pikman et al.,

2021

PF382 (MTX-R) RZ-2994 2-fold decrease More Sensitive
Pikman et al.,

2021

KOPTK1

(Parental)
RZ-2994 Not specified -

Pikman et al.,

2021

KOPTK1 (MTX-

R)
RZ-2994 Not specified

Retained

Sensitivity

Pikman et al.,

2021

T-ALL Cell Line

Panel
RZ-2994 2.8 (average) -

Pikman et al.,

2021

Note: No quantitative data for another SHMT inhibitor, AGF347, in methotrexate-resistant cell

lines was available in the reviewed literature.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Generation of Methotrexate-Resistant
Cell Lines

Cell Line: The human T-ALL cell line Molt4 was cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL

streptomycin at 37°C in a 5% CO2 atmosphere.

Generation of Methotrexate-Resistant Line: Methotrexate-resistant Molt4 cells were

generated by culturing the parental cell line in gradually increasing concentrations of

methotrexate. The resistance was established when the cells exhibited a greater than two-

fold increase in the IC50 for methotrexate compared to the parental line.[1]

Cell Viability Assay
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Method: Cell viability was assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) or a similar tetrazolium-based assay (e.g., MTS).

Procedure:

Cells were seeded in 96-well plates at a specified density.

The cells were treated with various concentrations of SHIN2, methotrexate, or other

inhibitors for a designated period (e.g., 72 hours).

The MTT or MTS reagent was added to each well and incubated for 1-4 hours at 37°C.

For MTT assays, a solubilization solution was added to dissolve the formazan crystals.

The absorbance was measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm

for MTS) using a microplate reader.

IC50 values were calculated from the dose-response curves.

Apoptosis Assay
Method: Apoptosis was quantified using Annexin V and propidium iodide (PI) staining

followed by flow cytometry.

Procedure:

Cells were treated with the compounds of interest for a specified duration.

The cells were harvested, washed with PBS, and resuspended in Annexin V binding

buffer.

Annexin V-FITC and PI were added to the cell suspension.

The mixture was incubated in the dark at room temperature for 15 minutes.

The stained cells were analyzed by flow cytometry to differentiate between viable, early

apoptotic, late apoptotic, and necrotic cells.
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Cell Cycle Analysis
Method: Cell cycle distribution was analyzed by PI staining of cellular DNA followed by flow

cytometry.

Procedure:

Cells were treated with the compounds for the desired time.

The cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at

-20°C.

The fixed cells were washed and treated with RNase A to remove RNA.

The cells were then stained with PI.

The DNA content of the cells was analyzed by flow cytometry to determine the percentage

of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanism of Action
The enhanced efficacy of SHIN2 in methotrexate-resistant cells is rooted in the interplay

between the folate and one-carbon metabolism pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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